molecular formula C8H17NO2 B13654846 Tert-pentylalanine

Tert-pentylalanine

Cat. No.: B13654846
M. Wt: 159.23 g/mol
InChI Key: WBRIDAVUKDCTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-pentylalanine: is an amino acid derivative with a tert-pentyl group attached to the alpha carbon of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-pentylalanine can be synthesized through several methods. One common approach involves the alkylation of alanine with tert-pentyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alanine, followed by the addition of tert-pentyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-pentylalanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro-tert-pentylalanine or nitroso-tert-pentylalanine.

    Reduction: Tert-pentylalanol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-pentylalanine is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of steric hindrance and hydrophobic interactions on protein folding and stability.

Medicine: this compound derivatives are being explored for their potential therapeutic properties. These compounds may act as enzyme inhibitors or receptor agonists/antagonists, offering new avenues for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-pentylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-pentyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. Additionally, the hydrophobic nature of the tert-pentyl group can influence the solubility and membrane permeability of the compound.

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid with a benzyl side chain.

    Leucine: An essential amino acid with an isobutyl side chain.

    Valine: An essential amino acid with an isopropyl side chain.

Comparison: Tert-pentylalanine is unique due to its tert-pentyl side chain, which provides greater steric hindrance and hydrophobicity compared to the side chains of phenylalanine, leucine, and valine. This uniqueness makes this compound a valuable tool in studying the effects of bulky and hydrophobic side chains on protein structure and function.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(2-methylbutan-2-ylamino)propanoic acid

InChI

InChI=1S/C8H17NO2/c1-5-8(3,4)9-6(2)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)

InChI Key

WBRIDAVUKDCTPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(C)C(=O)O

Origin of Product

United States

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